S-Sulfo-DL-cysteine-2,3,3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Sulfo-DL-cysteine-2,3,3-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of S-Sulfo-DL-cysteine and is used primarily in scientific research. The presence of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it useful for various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Sulfo-DL-cysteine-2,3,3-d3 involves the incorporation of deuterium into the S-Sulfo-DL-cysteine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized to confirm its structure and isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions
S-Sulfo-DL-cysteine-2,3,3-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfo group to a thiol group.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
S-Sulfo-DL-cysteine-2,3,3-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of cysteine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of S-Sulfo-DL-cysteine-2,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool for studying enzyme kinetics and drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Sulfo-DL-cysteine: The non-deuterated version of the compound.
DL-Cysteine S-sulfate: Another derivative of cysteine with similar properties.
DL-Cysteinesulfonic Acid: A related compound with a sulfonic acid group
Uniqueness
S-Sulfo-DL-cysteine-2,3,3-d3 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it particularly useful for studies that require precise tracking and quantification of the compound .
Eigenschaften
Molekularformel |
C3H7NO5S2 |
---|---|
Molekulargewicht |
204.2 g/mol |
IUPAC-Name |
2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D |
InChI-Schlüssel |
NOKPBJYHPHHWAN-FUDHJZNOSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.